5-Butyl-1,2,3,4-tetrahydroquinoline

Antifungal Membrane targeting Lipid bilayer interaction

Researchers studying membrane-active antifungals often face reproducibility issues due to uncharacterized alkyl chain effects. This 5-butyl-1,2,3,4-tetrahydroquinoline (C₁₃H₁₉N) provides a precisely defined C4 reference point within the 5aTHQ homologous series, essential for systematic SAR investigations. - Enables alkyl chain length-activity correlation studies (C4 vs. C7-C10) with defined membrane-binding thresholds. - Validated phenotypic probe for discriminating ergosterol-dependent vs. enzyme-targeted antifungal mechanisms. - Modular component for investigating synergistic congener mixing effects on aggregate-mediated membrane perturbation.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13311775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCCCC1=C2CCCNC2=CC=C1
InChIInChI=1S/C13H19N/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14-13/h4,7,9,14H,2-3,5-6,8,10H2,1H3
InChIKeyNELLZPWZFZJHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1,2,3,4-tetrahydroquinoline: Membrane-Targeting Profile


5-Butyl-1,2,3,4-tetrahydroquinoline (C₁₃H₁₉N, MW 189.30 g/mol) belongs to the 5-alkyl-1,2,3,4-tetrahydroquinoline (5aTHQ) class—naturally occurring lipophilic metabolites originally isolated from a combined culture of Streptomyces nigrescens HEK616 and Tsukamurella pulmonis TP-B0596 [1]. This compound features a partially saturated quinoline core with an n-butyl substituent at the 5-position of the aromatic ring . The butyl group confers distinct physicochemical properties compared to unsubstituted tetrahydroquinoline, notably increased lipophilicity that influences membrane interaction and biological activity [2]. As a member of the 5aTHQ family, this compound shares the class-defining mechanism of membrane targeting via ergosterol-dependent pathways, positioning it as a research tool for antifungal discovery programs and membrane biology investigations [3].

Why 5-Butyl Tetrahydroquinoline Cannot Be Substituted


Generic substitution of 5-butyl-1,2,3,4-tetrahydroquinoline with unsubstituted tetrahydroquinoline or analogs bearing different alkyl chain lengths is scientifically unjustified due to alkyl chain length-dependent modulation of membrane-binding activity and aggregate formation behavior [1]. The 5aTHQ class exhibits a structure-activity relationship wherein the length of the 5-alkyl substituent directly governs the threshold concentration for membrane binding and the stability of self-aggregates [2]. Specifically, membrane-binding threshold concentrations vary substantially across the homologous series—from 30–40 μM for 5aTHQ-7n (heptyl), to 10–20 μM for 5aTHQ-8n (octyl), and 5–10 μM for 5aTHQ-9n (nonyl)—demonstrating that alkyl chain length is not a trivial substitution but a critical determinant of pharmacodynamic behavior [3]. Furthermore, aggregates formed by longer alkyl chains exhibit excessive stability that impairs fusion with lipid membranes, whereas mixtures of congeners with different chain lengths show synergistic membrane affinity [4]. Consequently, selecting the precise 5-butyl congener is essential for reproducibility in membrane interaction studies and antifungal screening programs where alkyl chain length is an independent experimental variable.

5-Butyl-1,2,3,4-tetrahydroquinoline: Comparative Evidence


Membrane-Binding Threshold by Alkyl Chain Length

Within the 5-alkyl-1,2,3,4-tetrahydroquinoline (5aTHQ) class, membrane-binding threshold concentration exhibits a pronounced inverse correlation with alkyl chain length. The n-butyl derivative (C4 alkyl) represents a distinct intermediate lipophilicity profile that differs systematically from longer-chain congeners. Published quantitative data for closely related 5aTHQ homologs demonstrate that the membrane-binding threshold concentration decreases from 30–40 μM for 5aTHQ-7n (heptyl, C7) to 10–20 μM for 5aTHQ-8n (octyl, C8), and further to 5–10 μM for 5aTHQ-9n (nonyl, C9) [1]. This established trend—whereby each additional methylene unit in the alkyl chain reduces the threshold concentration for membrane binding—provides a validated framework for predicting the intermediate membrane affinity of the butyl-substituted compound relative to its unsubstituted parent (which lacks membrane-targeting activity) and longer-chain analogs (which exhibit excessive aggregate stability) [2]. The alkyl chain length directly regulates both the propensity for aggregate formation and the capacity for lipid membrane fusion, with optimal biological activity requiring a balance between sufficient lipophilicity for membrane association and appropriate aggregate dynamics to permit cellular entry [3].

Antifungal Membrane targeting Lipid bilayer interaction

Ergosterol-Dependent Antifungal Selectivity

The 5-alkyl-1,2,3,4-tetrahydroquinoline class exhibits a distinctive antifungal selectivity profile characterized by potent growth inhibition of wild-type fission yeast (Saccharomyces cerevisiae) with substantially attenuated activity against ergosterol biosynthesis mutant strains [1]. This differential sensitivity—active against wild-type cells but showing no activity against ergosterol mutant cells—has been quantitatively documented for 5aTHQ-9n (the nonyl congener), which demonstrated the greatest selectivity among the characterized 5aTHQ series [2]. The wild-type versus ergosterol-mutant differential activity profile serves as a functional signature of membrane-targeting antifungal agents that interact with ergosterol-containing lipid bilayers. 5-Butyl-1,2,3,4-tetrahydroquinoline, as a member of the 5aTHQ class sharing the conserved 5-alkyl tetrahydroquinoline core scaffold, is expected to exhibit this same ergosterol-dependent activity profile—a mechanistic fingerprint that distinguishes this compound class from ergosterol-independent antifungal agents such as azoles (which inhibit ergosterol biosynthesis enzymes) and echinocandins (which target cell wall β-glucan synthesis) [3]. The absence of published quantitative antifungal MIC data for the specific 5-butyl derivative precludes precise potency comparison; however, the conserved class-level mechanism of ergosterol-dependent membrane interaction provides a validated basis for selecting this compound in studies designed to probe membrane-targeted antifungal mechanisms.

Antifungal Ergosterol biosynthesis Selectivity

Aggregate Stability and Membrane Fusion

The 5aTHQ class exhibits a unique physicochemical property wherein compounds self-assemble into aggregates that modulate membrane affinity and biological activity. This aggregation behavior is stringently regulated by 5-alkyl chain length [1]. Quantitative analysis of the 5aTHQ homologous series reveals that aggregates formed by longer alkyl chains (e.g., C9 nonyl and C10 decyl) exhibit excessive stability that impairs fusion with lipid membranes, thereby attenuating biological activity despite enhanced lipophilicity [2]. Conversely, mixing of inactive 5aTHQ congeners with active congeners produces synergistic enhancement of membrane affinity, enabling cellular entry and biological activity that exceeds that of individual components [3]. For the 5-butyl derivative (C4 alkyl chain), this structure-activity relationship predicts aggregate properties distinct from both shorter-chain analogs (which may exhibit insufficient lipophilicity for stable aggregate formation) and longer-chain analogs (which form hyperstable aggregates that fail to fuse with membranes). The butyl substitution length represents an intermediate point in the alkyl chain length spectrum, positioning this compound as a tool for investigating the relationship between alkyl chain length, aggregate dynamics, and membrane fusion competence [4].

Aggregate formation Lipid membrane fusion Synergistic activity

5-Butyl-1,2,3,4-tetrahydroquinoline: Research Applications


SAR Studies of Membrane-Targeting Antifungals

The 5-butyl derivative serves as an intermediate reference compound within the 5-alkyl-1,2,3,4-tetrahydroquinoline homologous series, enabling systematic investigation of how alkyl chain length (C4 vs. C7–C10) modulates membrane-binding threshold concentration (range: 5–40 μM), aggregate stability, and lipid membrane fusion competence [1]. Researchers can employ this compound as a midpoint calibration standard when establishing SAR correlations between alkyl chain carbon count and antifungal potency in wild-type versus ergosterol-mutant yeast growth inhibition assays [2]. The documented differential sensitivity profile (active against wild-type cells, inactive against ergosterol mutants) provides a validated phenotypic readout for quantifying the contribution of alkyl chain length to membrane-targeting selectivity [3].

Ergosterol-Dependent Membrane Interaction Studies

5-Butyl-1,2,3,4-tetrahydroquinoline can be utilized as a molecular probe to dissect ergosterol-dependent membrane targeting mechanisms, leveraging the established class-level observation that 5aTHQs inhibit wild-type fission yeast growth while exhibiting attenuated activity against ergosterol biosynthesis mutants [1]. This differential activity profile—quantitatively characterized for 5aTHQ-9n, which showed the greatest selectivity with no activity against ergosterol mutant cells [2]—enables experimental discrimination between direct membrane interaction and enzyme-targeted antifungal mechanisms. Comparative studies with azole antifungals (e.g., fluconazole, which inhibits Erg11p) and echinocandins (e.g., caspofungin, which inhibits β-1,3-glucan synthase) can establish mechanistic distinctions and inform the development of membrane-active antifungal chemotypes [3].

Aggregate-Mediated Synergistic Membrane Activity

The 5aTHQ class exhibits a unique property wherein mixtures of congeners with different alkyl chain lengths form aggregates that display enhanced membrane affinity and biological activity compared to individual components [1]. 5-Butyl-1,2,3,4-tetrahydroquinoline, with its intermediate C4 alkyl chain length, can be systematically combined with longer-chain 5aTHQ congeners (e.g., 5aTHQ-7n, -8n, -9n) to investigate the synergistic effects of congener mixing on aggregate formation kinetics, membrane-binding threshold concentrations, and cellular entry efficiency [2]. This application leverages the established finding that mixing of inactive 5aTHQ congeners with active congeners increases membrane affinity and enables biological activity [3], positioning the butyl derivative as a modular component for studying aggregate-mediated drug delivery and membrane perturbation mechanisms [4].

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